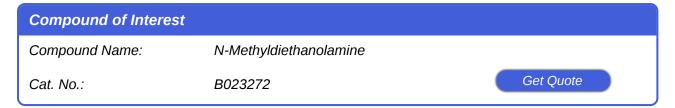


Technical Support Center: Managing Operational Challenges in Liquid-Liquid Treating with MDEA

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyldiethanolamine (MDEA) in liquid-liquid treating applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common operational challenges encountered when using MDEA for liquid-liquid treating?

A1: The most prevalent operational issues include foaming, corrosion of equipment, formation of heat-stable salts (HSS), and degradation of the MDEA solvent.[1][2][3][4] These problems can lead to reduced treating efficiency, solvent loss, and increased operational costs.[2][3]

Q2: What causes foaming in MDEA solutions and how can it be controlled?

A2: Foaming is primarily caused by contaminants that act as surfactants, lowering the surface tension of the amine solution.[3][4][5] Common causes include:

- Liquid hydrocarbon carryover: Entrained hydrocarbons in the feed stream are a primary cause of foaming.[3][5]
- Solid particulates: Suspended solids like iron sulfide can stabilize foam.[3][6]
- External contaminants: Chemicals such as corrosion inhibitors, well-treating compounds, and excessive antifoam agents can promote foaming.[3][6]



 Amine degradation products: Some byproducts of MDEA degradation can increase the solution's foaming tendency.[3]

Foam can be controlled by identifying and eliminating the source of contamination, utilizing efficient filtration and activated carbon treatment, and, as a temporary measure, injecting an appropriate antifoam agent.[4][7]

Q3: Why is the purity of MDEA important for the treating process?

A3: MDEA purity is crucial because contaminants, even in small amounts, can significantly impact the selectivity and overall performance of the system.[8] Primary and secondary amines (like MEA and DEA), which can be present as impurities or form through degradation, react much faster with CO2 than MDEA.[8] This reduces the selective removal of H2S, can lead to off-specification products, and increases regeneration energy requirements.[8]

Q4: What are heat-stable salts (HSS) and why are they problematic?

A4: Heat-stable salts are ionic compounds formed from the reaction of MDEA with strong acids or acid gases other than H2S and CO2. These salts are "heat-stable" because they cannot be regenerated (broken down) by the heat in the stripper.[9][10] Common HSS anions include formate, acetate, sulfate, and thiocyanate.[10] The accumulation of HSS is problematic as it reduces the amount of free MDEA available for acid gas removal, increases the solution's viscosity and corrosivity, and can contribute to foaming.[10]

Q5: What are the main degradation products of MDEA and what are their effects?

A5: MDEA can degrade both thermally and through oxidation.[2][11] Common degradation products include other amines like diethanolamine (DEA) and monoethanolamine (MEA), as well as organic acids and other complex compounds.[2][11][12] These degradation products can lead to several operational issues, including increased corrosion, higher foaming tendency, and reduced solvent selectivity.[2][3][8]

Troubleshooting Guides Issue 1: Excessive Foaming in the Contactor

Symptoms:



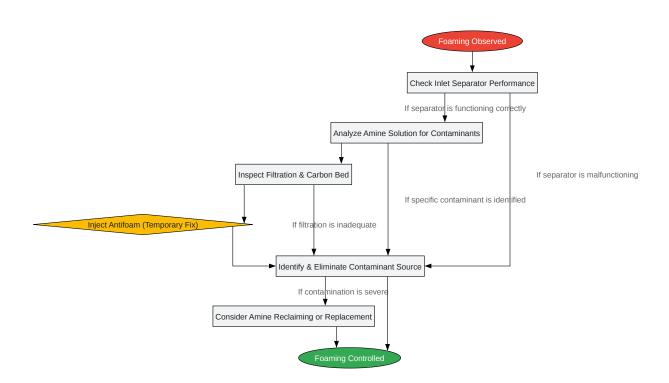




- Sharp increase in differential pressure across the contactor.[13]
- Loss of level in the contactor bottom.[13]
- Amine carryover into the downstream gas stream.[13]
- Off-specification treated product (e.g., high H2S content).[13]

Troubleshooting Workflow:





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Caption: Troubleshooting workflow for foaming issues.



Possible Causes and Solutions:

Possible Cause	Verification	Solution
Liquid Hydrocarbon Entrainment	Analyze feed gas for liquid hydrocarbons. Check efficiency of the inlet separator. [3][5]	Improve upstream separation. Ensure the lean amine temperature is 5-10°C warmer than the inlet gas to prevent hydrocarbon condensation.[13]
Solid Particulates	Analyze amine solution for suspended solids (e.g., iron sulfide).[3][6]	Improve mechanical filtration of the amine solution.
Surfactant Contamination	Review chemicals used upstream (e.g., corrosion inhibitors). Analyze amine for surface active agents.[3]	Discontinue use of the problematic chemical if possible. Use activated carbon filtration to remove soluble contaminants.[7]
Amine Degradation	Analyze the amine solution for degradation products.[12]	Optimize operating conditions (e.g., reboiler temperature) to minimize degradation. Consider amine reclaiming for heavily degraded solutions.
Excessive Antifoam	Review antifoam injection rates.	Reduce or optimize the antifoam dosage. Test different antifoams to find a more effective one at a lower concentration.[4]

Issue 2: High Corrosion Rates

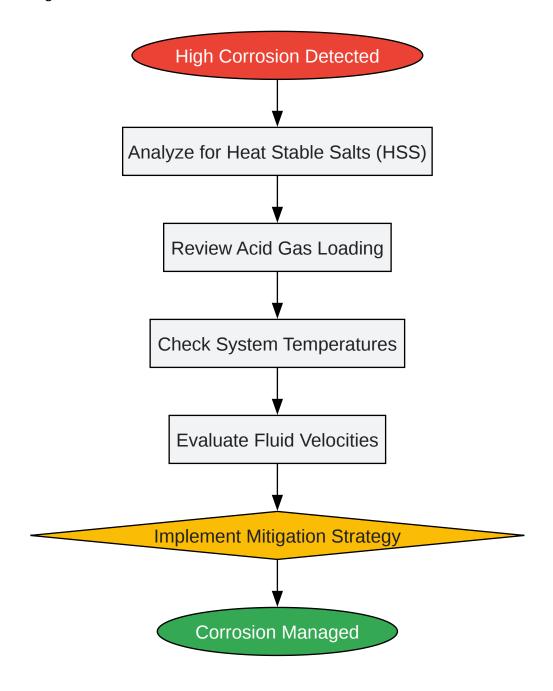
Symptoms:

- Increased iron content in the circulating amine solution.
- Visible corrosion on equipment during inspections.



• Equipment failure (e.g., leaks in heat exchangers, piping).

Troubleshooting Workflow:



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Caption: Troubleshooting workflow for corrosion issues.

Possible Causes and Solutions:



Possible Cause	Verification	Solution
High HSS Concentration	Analyze amine solution for HSS content.	Implement an HSS removal technology (e.g., ion exchange, electrodialysis). Neutralize strong acids entering the system.
High Acid Gas Loading	Measure acid gas loading in the rich amine stream.	Optimize the amine circulation rate to avoid excessively high loadings.
Elevated Temperatures	Monitor temperatures in the regenerator and on the rich side of the lean/rich exchanger.	Reduce reboiler steam rate if possible. Ensure proper temperature control.
Oxygen Ingress	Check for air leaks into the system, particularly in storage tanks and sumps.	Implement nitrogen blanketing on tanks. Repair any identified leaks.
High Fluid Velocities	Calculate fluid velocities in piping and equipment, especially at points of erosion-corrosion.	If velocities are too high, consider process modifications or changes in piping design.

Data Presentation

Table 1: Effect of MDEA Concentration on CO2 Removal Efficiency

MDEA Concentration (wt%)	CO2 Removal Efficiency (%)	Reference
20	~82	[14]
25	~84	[14]
30	~85	[14]

Note: Efficiency is dependent on other process parameters such as temperature and pressure.



Table 2: Comparison of Corrosion Rates for Different Amines in CO2 Service

Amine	Carbon Steel Corrosion Rate (mm/yr)	Stainless Steel (304L) Corrosion Rate (mm/yr)	Reference
MEA	> 4.0	-	[15]
DEA	-	> 0.1	[16]
MDEA	< 1.0	Close to detection limit	[15][16]

Note: Corrosion rates are highly dependent on specific operating conditions.

Table 3: Impact of Contaminants on Foaming Tendency of MDEA Solutions

Contaminant Added (0.1 wt%)	Foam Height (mm)	Foam Break Time (s)	Reference
None (Base MDEA)	130	8.96	[17]
1-(2-hydroxyethyl)-4- methylpiperazine (HMP)	325	31.72	[17]
Bicine	Max foam at 0.2 wt%	Max break time at 0.2 wt%	[17]

Experimental ProtocolsDetermination of MDEA Concentration and CO2 Loading by Titration

Objective: To determine the weight percent (wt%) of MDEA and the acid gas loading (moles of CO2 per mole of MDEA) in a solution.

Methodology:



- Sample Preparation: Accurately weigh a known amount of the amine solution into a conical flask.
- MDEA Concentration Titration:
 - Dilute the sample with deionized water.
 - Add a suitable indicator (e.g., methyl orange).
 - Titrate with a standardized solution of hydrochloric acid (HCl) (e.g., 0.5 N) until the endpoint is reached (color change).[18][19]
 - The concentration of MDEA is calculated based on the volume of HCl used.[19]
- CO2 Loading Titration:
 - To a separate, accurately weighed sample, add an excess of a non-interfering solvent like methanol.
 - Titrate with a standardized solution of potassium hydroxide (KOH) (e.g., 0.5 N) to determine the amount of dissolved CO2.[19]
 - The CO2 loading is calculated from the volume of KOH used and the previously determined MDEA concentration.[19]

Foaming Tendency Test

Objective: To qualitatively and quantitatively assess the foaming tendency and stability of an MDEA solution.

Methodology:

- Apparatus: A graduated glass cylinder with a gas sparger at the bottom. A regulated gas supply (e.g., nitrogen).[6][20]
- Procedure:
 - Place a known volume of the MDEA solution into the graduated cylinder.



- Sparge nitrogen gas through the solution at a controlled and constant flow rate (e.g., 100-400 mL/min).[20]
- Record the maximum foam height generated after a specific period (e.g., 120 seconds).
 This is the foaming tendency.[20]
- Stop the gas flow and measure the time it takes for the foam to collapse completely. This
 is the foam stability or break time.[6]
- Analysis: Compare the foaming tendency and stability of the plant sample to that of a fresh, uncontaminated MDEA solution to assess the degree of contamination. The effect of specific contaminants can be studied by adding them to fresh MDEA.[6][20]

Analysis of Heat-Stable Salts (HSS) by Ion Chromatography (IC)

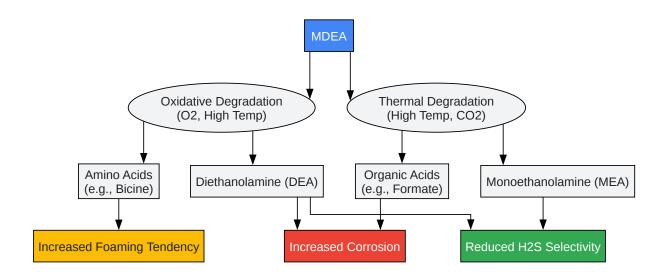
Objective: To identify and quantify the concentration of various HSS anions in an MDEA solution.

Methodology:

- Instrumentation: A high-pressure ion chromatography (HPIC) system equipped with a suitable anion-exchange column (e.g., Metrosep A Supp 5 or Dionex IonPac AS11-HC) and a suppressed conductivity detector.[9][21][22]
- Sample Preparation: The MDEA solution can often be injected directly after appropriate dilution with deionized water.[10][21]
- Analysis:
 - Inject the prepared sample into the IC system.
 - The anions are separated on the column based on their affinity.
 - The conductivity detector measures the concentration of each eluting anion.
 - Quantification is achieved by comparing the peak areas of the sample to those of known standards for common HSS anions (formate, acetate, chloride, sulfate, etc.).[10]



Signaling Pathways and Logical Relationships



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Caption: MDEA degradation pathways and their consequences.

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